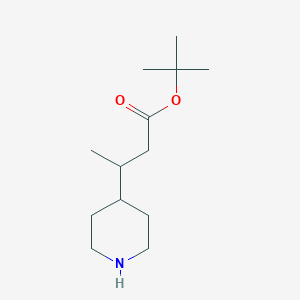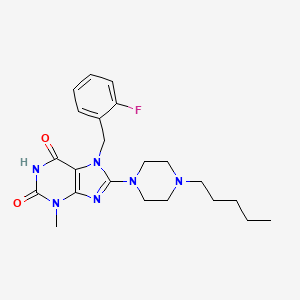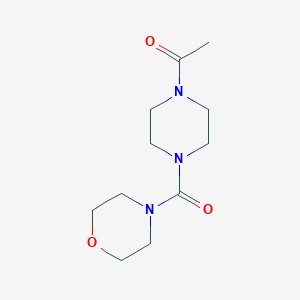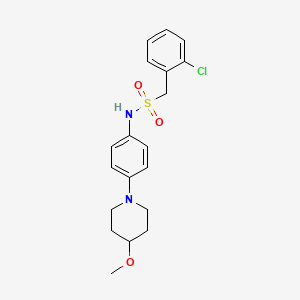
Tert-butyl 3-piperidin-4-ylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-piperidin-4-ylbutanoate, also known as TB4, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have a range of biological and physiological effects, making it a promising candidate for various applications in the field of medicine.
Mechanism of Action
Tert-butyl 3-piperidin-4-ylbutanoate works by modulating the activity of various cellular pathways. It has been found to activate the Akt pathway, which plays a crucial role in cell survival and growth. Tert-butyl 3-piperidin-4-ylbutanoate also activates the ERK pathway, which is involved in cell proliferation and differentiation. Additionally, Tert-butyl 3-piperidin-4-ylbutanoate has been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Tert-butyl 3-piperidin-4-ylbutanoate has been found to have a range of biochemical and physiological effects. It has been found to promote cell survival and growth, enhance tissue repair and regeneration, and modulate inflammation. Tert-butyl 3-piperidin-4-ylbutanoate has also been found to have angiogenic effects, promoting the growth of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Tert-butyl 3-piperidin-4-ylbutanoate in lab experiments is its ability to modulate various cellular pathways, making it a versatile tool for studying cellular processes. Additionally, Tert-butyl 3-piperidin-4-ylbutanoate has been found to have low toxicity, making it a safe option for in vitro and in vivo studies. However, one of the limitations of using Tert-butyl 3-piperidin-4-ylbutanoate is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on Tert-butyl 3-piperidin-4-ylbutanoate. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Tert-butyl 3-piperidin-4-ylbutanoate has also been found to have potential applications in the treatment of inflammatory diseases, such as arthritis. Additionally, Tert-butyl 3-piperidin-4-ylbutanoate has been found to have angiogenic effects, making it a potential treatment for conditions such as ischemia and cardiovascular disease. Further research is needed to fully understand the potential applications of Tert-butyl 3-piperidin-4-ylbutanoate in these areas.
Synthesis Methods
The synthesis of Tert-butyl 3-piperidin-4-ylbutanoate involves the reaction between tert-butyl 4-piperidone and 3-bromobutyric acid. The resulting compound is then treated with sodium hydride, followed by reaction with tert-butyl bromoacetate. The final product is purified using column chromatography to obtain Tert-butyl 3-piperidin-4-ylbutanoate.
Scientific Research Applications
Tert-butyl 3-piperidin-4-ylbutanoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Tert-butyl 3-piperidin-4-ylbutanoate has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
tert-butyl 3-piperidin-4-ylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-10(11-5-7-14-8-6-11)9-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHMLJOFGPCELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-piperidin-4-ylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)
![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)
![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)



![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2828484.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2828489.png)
![7-(6-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2828492.png)
![ethyl 1-[4-(2-thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2828493.png)
![2-{4-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)
![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)